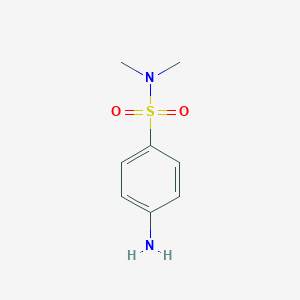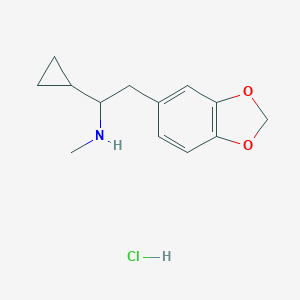
2-(1,3-benzodioxol-5-il)-1-ciclopropil-N-metiletanamina; clorhidrato
Descripción general
Descripción
2-(1,3-benzodioxol-5-yl)-1-cyclopropyl-N-methylethanamine;hydrochloride, also known as 1-cyclopropyl-6-methoxy-3-(3-methoxy-4-hydroxyphenyl)-2-methyl-1H-indole-5-carboxylic acid hydrochloride, is a synthetic compound with a wide range of applications in scientific research. It is a potent agonist at the 5-HT2A serotonin receptor, and has been used in a variety of studies to explore the effects of serotonin on the brain and body. This compound has been used to study the effects of serotonin on behavior, cognition, and emotion, as well as its role in the regulation of endocrine and metabolic processes.
Aplicaciones Científicas De Investigación
Investigación y terapia neurológica
UWA-101 (clorhidrato): se ha estudiado por su potencial en la investigación neurológica, particularmente en relación con los trastornos motores. Es un inhibidor selectivo y no citotóxico de DAT/SERT, que demuestra valores de EC50 de 3.6 µM para la inhibición de DAT y 2.3 µM para la inhibición de SERT . Este compuesto mitiga los trastornos motores y otros efectos secundarios asociados con el uso de agentes dopaminérgicos, como la L-DOPA, sin exhibir efectos psicotrópicos.
Mejora del modelo de la enfermedad de Parkinson
En modelos animales, específicamente el mono tití común con lesión de MPTP, UWA-101 ha demostrado mejorar la función motora. Esto sugiere su posible aplicación en la mejora de los modelos de la enfermedad de Parkinson para una mejor comprensión y tratamiento de la enfermedad .
Investigación de la psicoactividad
UWA-101: se diseñó en base a relaciones conocidas estructura-psicoactividad para carecer de psicoactividad. Es un análogo del MDMA que mejora la calidad de las acciones de la L-DOPA en modelos animales sin los efectos psicoactivos asociados con el propio MDMA .
Mecanismo De Acción
Target of Action
UWA-101 (hydrochloride) is a selective, non-cytotoxic inhibitor of the dopamine transporter (DAT) and serotonin transporter (SERT) . These transporters play crucial roles in the regulation of dopamine and serotonin, neurotransmitters that are involved in numerous physiological processes, including mood regulation and motor control .
Mode of Action
UWA-101 (hydrochloride) inhibits both serotonin and dopamine reuptake, with EC50 values of 3.6 µM for DAT and 2.3 µM for SERT . By inhibiting these transporters, UWA-101 (hydrochloride) increases the availability of dopamine and serotonin in the synaptic cleft, enhancing their signaling .
Biochemical Pathways
The inhibition of DAT and SERT by UWA-101 (hydrochloride) affects the dopaminergic and serotonergic pathways. These pathways are involved in a variety of physiological processes, including mood regulation, reward, and motor control .
Pharmacokinetics
Its ability to alleviate the side effects of dopaminergic agents such as l-dopa suggests that it may have favorable pharmacokinetic properties .
Result of Action
In combination with L-DOPA, UWA-101 (hydrochloride) significantly increased the duration of ON-time (by 28%, 28%, and 33%, respectively; all P<005) UWA-101 (10 mg/kg) significantly extended the duration of ON-time without disabling dyskinesia (by 62%, P<001)At the highest doses (6 and 10 mg/kg), uwa-101 increased the severity of psychosis-like behaviors (p<005) .
Action Environment
As with any drug, factors such as temperature, ph, and the presence of other substances could potentially influence its stability, efficacy, and action .
Propiedades
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-cyclopropyl-N-methylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-14-11(10-3-4-10)6-9-2-5-12-13(7-9)16-8-15-12;/h2,5,7,10-11,14H,3-4,6,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPDALMALRMSMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC2=C(C=C1)OCO2)C3CC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




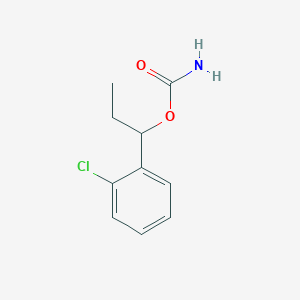

![1,2-Diazabicyclo[2.2.2]octan-3-one](/img/structure/B159120.png)

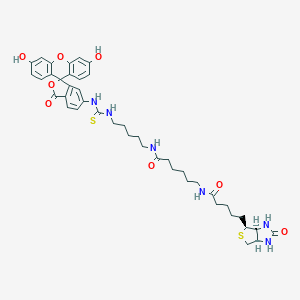
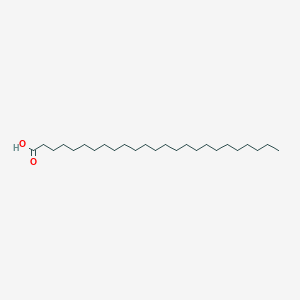
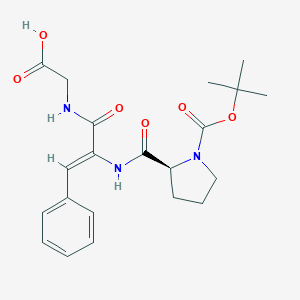
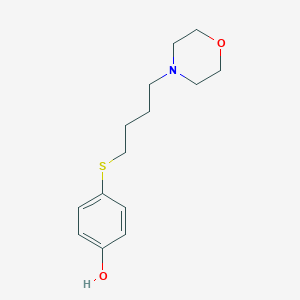
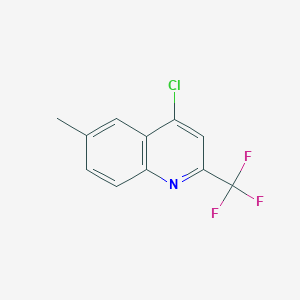
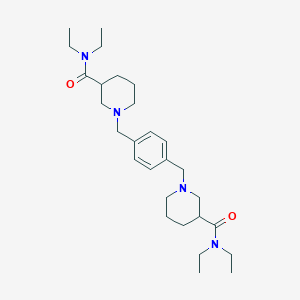
![2-[[2-[(3-Aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol](/img/structure/B159135.png)
![N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine](/img/structure/B159137.png)
